2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester is a chemical compound that belongs to the class of cinnoline derivatives These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of cinnoline derivatives with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical research.
Medicine: Some derivatives of 2(1H)-Cinnolineacetic acid have demonstrated anti-inflammatory, antimicrobial, and anticancer activities, highlighting their potential as therapeutic agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.
Mechanism of Action
The mechanism of action of 2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The molecular targets and pathways involved can vary depending on the specific structure of the derivative and its intended application.
Comparison with Similar Compounds
2(1H)-Cinnolineacetic acid, 3,4-dihydro-4-oxo-, ethyl ester can be compared with other cinnoline derivatives, such as:
2(1H)-Cinnolinecarboxylic acid: This compound has similar biological activities but differs in its functional groups, leading to variations in its chemical reactivity and applications.
3,4-Dihydro-2(1H)-pyridones: These compounds share structural similarities with cinnoline derivatives and are also used in medicinal chemistry for their biological activities.
Pyridazinone derivatives: These compounds contain a similar heterocyclic core and exhibit a wide range of pharmacological activities, making them useful in drug discovery.
Properties
CAS No. |
133762-16-0 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-1,3-dihydrocinnolin-2-yl)acetate |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)9-5-3-4-6-10(9)13-14/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
UTMPCPPJGIBEGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CC(=O)C2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.